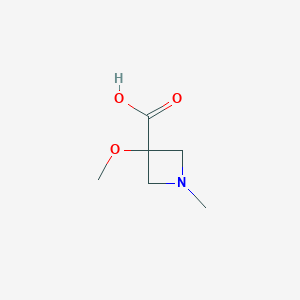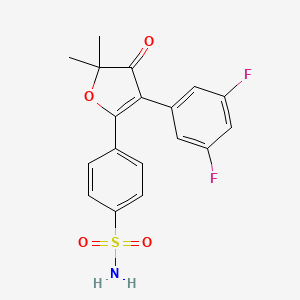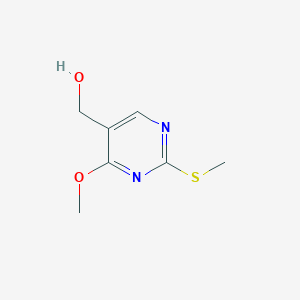![molecular formula C18H17N3O2 B13985480 1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea CAS No. 581810-07-3](/img/structure/B13985480.png)
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoquinoline ring and a methoxyphenyl group, which contribute to its distinct chemical properties.
准备方法
The synthesis of 1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea typically involves several steps, including the formation of the isoquinoline ring and the subsequent attachment of the methoxyphenyl group. Common synthetic routes include:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions to form the isoquinoline ring.
Pictet-Spengler Reaction: This approach uses beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride to cyclize and condense into tetrahydroisoquinoline.
Gabriel-Colman Rearrangement: This method involves the rearrangement of phthalimide under strong alkaline conditions, followed by decarboxylation to form isoquinoline derivatives.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity while minimizing environmental impact.
化学反应分析
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist of the transient receptor potential type V1 (TRPV1) receptor, which plays a role in the transmission of inflammatory pain . By blocking the activation of TRPV1 receptors, this compound can effectively reduce pain and inflammation .
相似化合物的比较
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea can be compared with other similar compounds, such as:
属性
CAS 编号 |
581810-07-3 |
|---|---|
分子式 |
C18H17N3O2 |
分子量 |
307.3 g/mol |
IUPAC 名称 |
1-isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C18H17N3O2/c1-23-15-7-5-13(6-8-15)11-20-18(22)21-17-4-2-3-14-12-19-10-9-16(14)17/h2-10,12H,11H2,1H3,(H2,20,21,22) |
InChI 键 |
CKGCGYOETJILON-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=C2C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


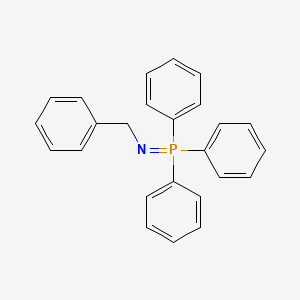
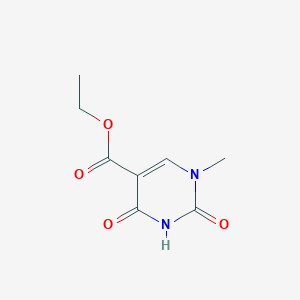
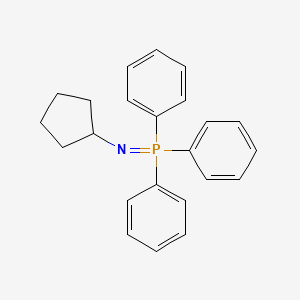

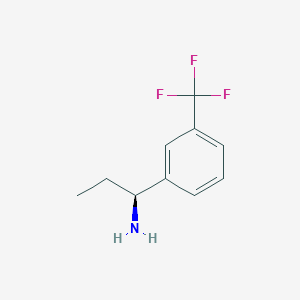

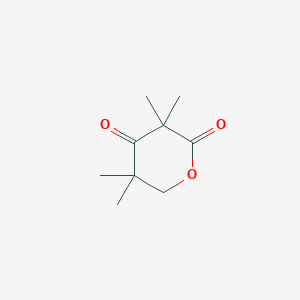
![2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)
